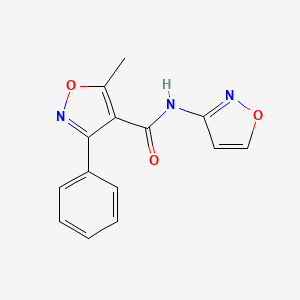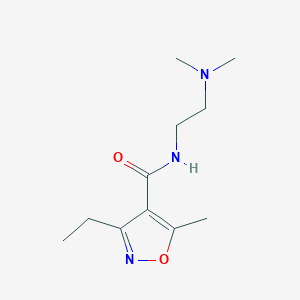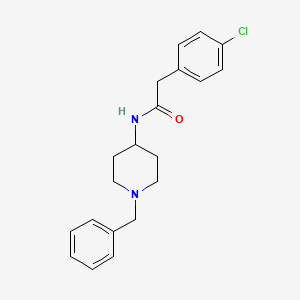![molecular formula C17H12BrFN2O3 B3595373 (5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione](/img/structure/B3595373.png)
(5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione
Descripción general
Descripción
(5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Bromination: Introduction of the bromine atom into the phenyl ring.
Methoxylation: Addition of the methoxy group to the fluorophenyl ring.
Formation of the imidazolidine-2,4-dione core: This step involves cyclization reactions under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazolidine-2,4-dione compounds.
Aplicaciones Científicas De Investigación
(5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the production of PVC plastics.
Uniqueness
(5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
IUPAC Name |
(5E)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-12-3-6-15(24-9-10-1-4-13(19)5-2-10)11(7-12)8-14-16(22)21-17(23)20-14/h1-8H,9H2,(H2,20,21,22,23)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXZFHISUXIRH-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-anilinophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3595294.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3595299.png)
![3-iodo-4-methoxy-N-{[(4-{[methyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3595307.png)
![N-[(15-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3595309.png)
![5-BROMO-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3595325.png)


![ethyl (2-chloro-4-{(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B3595337.png)

![methyl [4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]carbamate](/img/structure/B3595339.png)
![methyl 3-[(2,5-dimethyl-3-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B3595340.png)
![[4-(TERT-BUTYL)PHENYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3595358.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B3595368.png)
